An In-depth Technical Guide to the Chemical and Physical Properties of 4-Chloroheptane-3,5-dione
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Chloroheptane-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroheptane-3,5-dione is a halogenated β-dicarbonyl compound of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both the reactivity of an α-haloketone and the versatile chemistry of a β-dicarbonyl moiety, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures.[1][2] The presence of a chlorine atom at the α-position to the carbonyl groups significantly influences the molecule's electronic properties, acidity, and reactivity, offering unique opportunities for molecular design and synthesis.[1] This guide provides a comprehensive overview of the known and predicted chemical and physical properties of 4-chloroheptane-3,5-dione, detailed experimental protocols for its synthesis and characterization, and insights into its potential applications.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| CAS Number | 13054-81-4 | Chemical Supplier Databases |
| Molecular Formula | C₇H₁₁ClO₂ | |
| Molecular Weight | 162.61 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | General property of similar β-diketones |
| Boiling Point | Not available (Predicted to be in the range of 180-220 °C at atmospheric pressure, with potential decomposition) | Comparison with heptane-3,5-dione and other chlorinated ketones |
| Melting Point | Not available (Predicted to be near or slightly above room temperature) | General property of similar β-diketones |
| Density | ~1.1 - 1.2 g/cm³ | Comparison with other chlorinated organic compounds |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, acetone). Sparingly soluble in water. | General solubility of moderately polar organic compounds |
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, 4-chloroheptane-3,5-dione is expected to exist as an equilibrium mixture of its keto and enol tautomers.[1][3] The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[1] The presence of the electron-withdrawing chlorine atom at the C4 position is likely to influence the position of this equilibrium.[1]
The equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.[4] In non-polar solvents, the intramolecularly hydrogen-bonded enol form is generally favored, while polar solvents can disrupt this hydrogen bond, potentially favoring the keto form.[3]
Caption: Keto-Enol equilibrium in 4-chloroheptane-3,5-dione.
Chemical Properties and Reactivity
The reactivity of 4-chloroheptane-3,5-dione is dictated by its two key functional groups: the α-chloroketone and the β-dicarbonyl system.
-
α-Chloroketone Reactivity : The carbon atom bearing the chlorine (C4) is highly electrophilic and susceptible to nucleophilic substitution reactions (Sₙ2).[1] This makes 4-chloroheptane-3,5-dione a potent alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions.
-
β-Dicarbonyl Reactivity : The acidic proton at the C4 position (in the keto form) can be readily removed by a base to form a stabilized enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.
-
Synthesis of Heterocycles : The bifunctional nature of 4-chloroheptane-3,5-dione makes it an excellent precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas.
Experimental Protocols
Synthesis of 4-Chloroheptane-3,5-dione
A plausible and commonly employed method for the synthesis of α-chloro-β-diketones is the direct chlorination of the corresponding β-diketone using N-chlorosuccinimide (NCS).[2]
Step-by-Step Methodology:
-
Dissolution : In a round-bottom flask equipped with a magnetic stirrer, dissolve heptane-3,5-dione (1 equivalent) in a suitable aprotic solvent such as dichloromethane or chloroform.
-
Reagent Addition : Add N-chlorosuccinimide (1.1 equivalents) to the solution in portions at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: A general workflow for the synthesis of 4-chloroheptane-3,5-dione.
Characterization Techniques
The IR spectrum of 4-chloroheptane-3,5-dione is expected to show characteristic absorption bands for the carbonyl groups and the C-Cl bond. Due to keto-enol tautomerism, the carbonyl region can be complex.
-
Keto Form : Two C=O stretching bands are expected around 1715-1735 cm⁻¹.[5] The presence of the α-chlorine atom may slightly increase the frequency of the carbonyl absorption.[5]
-
Enol Form : A broad band in the region of 1580-1640 cm⁻¹ is characteristic of the conjugated and hydrogen-bonded carbonyl group in the enol tautomer.[5] A broad O-H stretching band may also be observed around 2500-3200 cm⁻¹.
-
C-Cl Stretch : A band in the region of 600-800 cm⁻¹ is expected for the C-Cl stretching vibration.
¹H NMR:
-
CH₃ (C1 and C7) : A triplet around 1.0-1.2 ppm.
-
CH₂ (C2 and C6) : A quartet around 2.5-2.8 ppm.
-
CH (C4) : A singlet around 4.5-5.0 ppm for the keto form. In the enol form, this proton is absent.
-
Enolic OH : A broad singlet in the downfield region, typically between 12-16 ppm, due to strong intramolecular hydrogen bonding.
¹³C NMR:
-
C=O (C3 and C5) : Resonances in the range of 190-205 ppm for the keto form. In the enol form, these carbons would be shifted upfield.
-
C-Cl (C4) : A resonance around 60-70 ppm.
-
CH₂ (C2 and C6) : Resonances around 30-40 ppm.
-
CH₃ (C1 and C7) : Resonances around 10-15 ppm.
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of one chlorine atom.[6] Common fragmentation patterns for ketones, such as α-cleavage (loss of ethyl or propyl radicals) and McLafferty rearrangement, are also anticipated.[6]
Safety and Handling
As an α-chloroketone, 4-chloroheptane-3,5-dione should be handled with caution. α-Haloketones are generally lachrymatory and can be irritating to the skin, eyes, and respiratory tract.[7][8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[7]
-
Incompatibilities : Avoid contact with strong bases, oxidizing agents, and reducing agents.
-
Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
The unique chemical properties of 4-chloroheptane-3,5-dione make it a valuable intermediate for the synthesis of a diverse range of compounds with potential biological activity.
-
Heterocyclic Synthesis : As a versatile building block for the construction of substituted pyrazoles, isoxazoles, and other heterocycles, which are common scaffolds in many pharmaceutical agents.
-
Lead Optimization : The introduction of the chloro-dicarbonyl moiety can be a strategy in lead optimization to modulate the physicochemical properties and biological activity of a drug candidate.
-
Coordination Chemistry : β-Diketones are excellent ligands for metal ions, and 4-chloroheptane-3,5-dione could be used to synthesize novel metal complexes with potential catalytic or therapeutic applications.
Conclusion
4-Chloroheptane-3,5-dione is a reactive and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited, its chemical and physical properties can be reliably inferred from the well-established behavior of α-chloro-β-diketones. A thorough understanding of its reactivity, particularly its dual electrophilic nature and keto-enol tautomerism, is crucial for its effective utilization in the design and synthesis of novel molecules. As with all halogenated reactive compounds, appropriate safety precautions must be strictly followed during its handling and use.
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